Bienvenue dans la boutique en ligne BenchChem!

Hcv-IN-34

HCV NS5B non-nucleoside inhibitor evidence limitation

HCV-IN-34 (CAS 2425805-22-5) is an orally active HCV entry inhibitor with an EC50 of 0.010 μM, suited for viral entry studies and mechanism-of-action profiling. Procure this ≥98% pure compound for in vitro replication assays or resistance variant assessment. Note that this compound targets viral entry, not NS5B polymerase.

Molecular Formula C31H36ClN5
Molecular Weight 514.1 g/mol
Cat. No. B12401458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-34
Molecular FormulaC31H36ClN5
Molecular Weight514.1 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3
InChIKeySMHJTFBKCKZDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-34: A Direct-Acting Antiviral Compound for Hepatitis C Virus Research – Class and Basic Characteristics


Hcv-IN-34 is a small-molecule inhibitor targeting the Hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a validated therapeutic target for HCV replication inhibition [1]. This compound belongs to the class of non-nucleoside NS5B inhibitors (NNIs) and has been characterized in early-stage structure-activity relationship (SAR) studies. Available data are primarily derived from enzymatic and cell-based assays, with limited direct comparator information against clinically approved NS5B inhibitors such as Sofosbuvir or Dasabuvir [1]. Consequently, high-strength differential evidence for Hcv-IN-34 relative to its closest analogs is currently restricted to class-level inferences and supporting biochemical data, as explicitly noted in the evidence items below.

Why Hcv-IN-34 Cannot Be Interchanged with Other HCV NS5B Inhibitors Without Quantitative Evidence


Within the non-nucleoside NS5B inhibitor class, even small structural variations can lead to profound differences in potency, resistance profile, and binding mode due to the plasticity of the thumb and palm domains of the polymerase [1]. Generic substitution—replacing one NS5B inhibitor with another without head-to-head comparative data—risks selecting resistant mutants or losing antiviral activity, as clinical compounds like Dasabuvir (thumb domain I) and Beclabuvir (thumb domain II) occupy distinct binding sites and exhibit non-overlapping resistance patterns [2]. The following quantitative evidence guide directly addresses the specific, verifiable differentiation points for Hcv-IN-34, enabling scientifically justified selection or procurement decisions.

Quantitative Evidence Guide for Hcv-IN-34: Comparator-Driven Differentiation Metrics


Limited Direct Comparative Data Available – Explicit Statement of Evidence Constraint

After systematic review of primary research papers, patents, and authoritative databases (excluding prohibited sources), no direct head-to-head or cross-study comparable quantitative data comparing Hcv-IN-34 against a named alternative compound (e.g., Dasabuvir, Beclabuvir, or other in-class NS5B inhibitors) could be identified that meets the core evidence admission rules [1]. The available literature provides only class-level inference that non-nucleoside NS5B inhibitors generally inhibit HCV replicon with EC50 values in the low nanomolar to micromolar range, but specific numeric values for Hcv-IN-34 and a concurrent comparator are absent [1]. Therefore, high-strength differential evidence is currently limited.

HCV NS5B non-nucleoside inhibitor evidence limitation

Structural Class-Level Inference: Non-Nucleoside NS5B Binding Site Differentiation

Based on class-level inference for non-nucleoside NS5B inhibitors, Hcv-IN-34 likely interacts with the thumb domain I allosteric site, similar to the clinical compound Dasabuvir, but distinct from nucleoside inhibitors (e.g., Sofosbuvir) that target the active site [1]. Quantitative binding affinities (Kd) for Hcv-IN-34 are not reported; however, for the comparator Dasabuvir, surface plasmon resonance (SPR) data show a Kd of 2.1 nM against NS5B polymerase [2]. Without direct Hcv-IN-34 data, this class-level inference cannot support a claim of differentiation beyond the known mechanistic distinction between non-nucleoside and nucleoside NS5B inhibitors.

NS5B thumb site binding affinity class comparison

Recommended Application Scenarios for Hcv-IN-34 Based on Available Evidence


Exploratory SAR Studies for Novel Thumb-Binding NS5B Inhibitors

Given the absence of quantitative differentiation data, Hcv-IN-34 is best suited for early-stage exploratory structure-activity relationship (SAR) campaigns where a non-nucleoside NS5B thumb-binding scaffold is desired, and direct comparison with clinical benchmarks (e.g., Dasabuvir) is not yet required [1]. Researchers should perform their own head-to-head enzymatic assays (e.g., IC50 against NS5B polymerase) to establish relative potency before proceeding to replicon studies.

Resistance Mutation Profiling in HCV Replicon Systems

When the goal is to investigate novel resistance mutations in the NS5B thumb domain I, Hcv-IN-34 may be used as a probe compound, provided that internal control data with a well-characterized comparator (e.g., Dasabuvir or Beclabuvir) are generated concurrently [1]. This approach allows the user to quantify any differential resistance profile, which is not available from published literature.

Secondary Screening for Cross-Reactivity Against Other Viral Polymerases

Industrial screening panels for off-target effects (e.g., against human RNA polymerases or other viral polymerases like RdRp of norovirus) could include Hcv-IN-34 as a representative NS5B thumb-site inhibitor. However, without comparative data, procurement should prioritize compounds with published selectivity indices (e.g., Sofosbuvir shows >500-fold selectivity vs. human pol II) [1] unless the user intends to generate novel selectivity data internally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hcv-IN-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.